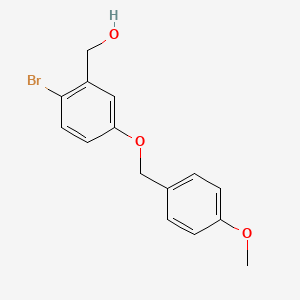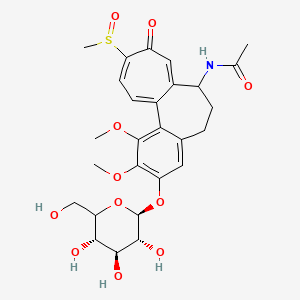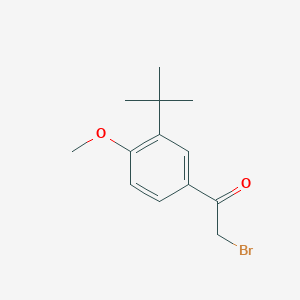
2-Bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of ethanone, featuring a tert-butyl group and a methoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone typically involves the bromination of 1-(3-tert-butyl-4-methoxyphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 1-(3-tert-butyl-4-methoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(3-tert-butyl-4-hydroxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the carbonyl group are key functional groups that contribute to its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-4-tert-butylphenyl)ethanone
- 2-Bromo-1-(3-methoxyphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone is unique due to the presence of both the tert-butyl and methoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other brominated ethanones.
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
2-bromo-1-(3-tert-butyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)10-7-9(11(15)8-14)5-6-12(10)16-4/h5-7H,8H2,1-4H3 |
Clave InChI |
SONMJBDONWVYEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(=O)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
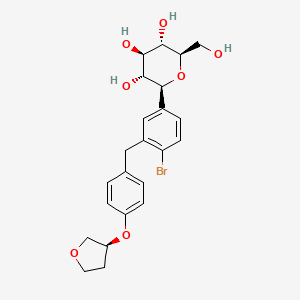
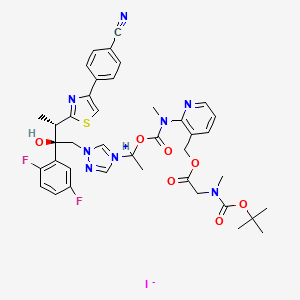
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
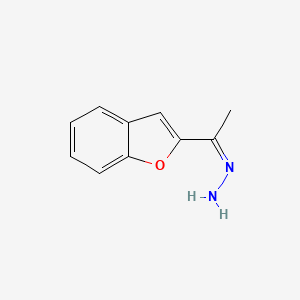
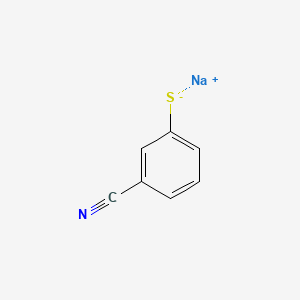
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
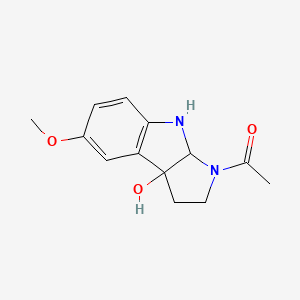
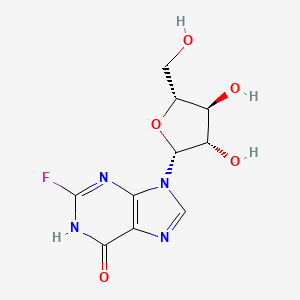
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
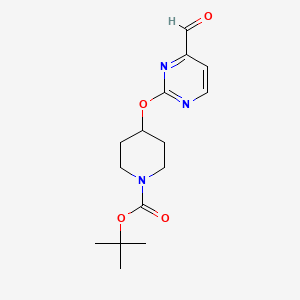
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
